1-{[(5-amino-1H-tetrazol-1-yl)acetyl](4-methoxyphenyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide
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Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a cyclohexane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized from aminoguanidine hydrochloride and sodium azide under acidic conditions The final step involves the formation of the cyclohexane carboxamide structure through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner . The methoxyphenyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity for its targets . The cyclohexane carboxamide structure can contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Similar in structure due to the presence of the amino group and heterocyclic ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares the aromatic amine functionality.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Contains an amino group and aromatic ring, similar to the target compound.
Uniqueness
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a tetrazole ring, methoxyphenyl group, and cyclohexane carboxamide structure. This combination provides the compound with distinct chemical and biological properties, making it a valuable target for research and development in various fields .
Properties
Molecular Formula |
C24H29N7O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-4-methoxyanilino)-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H29N7O3/c1-17-8-4-5-9-20(17)26-22(33)24(14-6-3-7-15-24)31(18-10-12-19(34-2)13-11-18)21(32)16-30-23(25)27-28-29-30/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,26,33)(H2,25,27,29) |
InChI Key |
JDSOVZLDOQVRFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CN4C(=NN=N4)N |
Origin of Product |
United States |
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